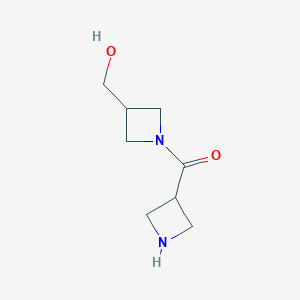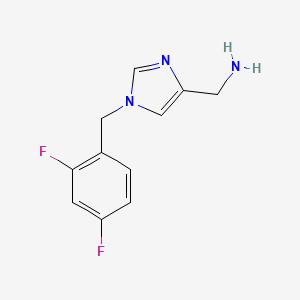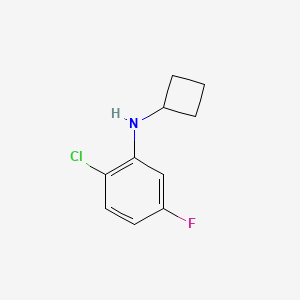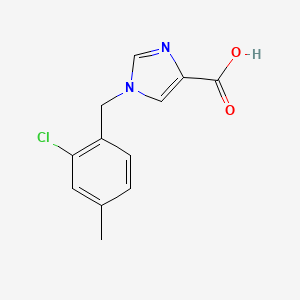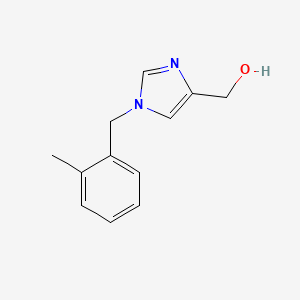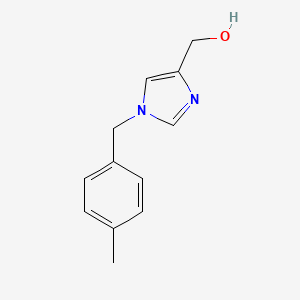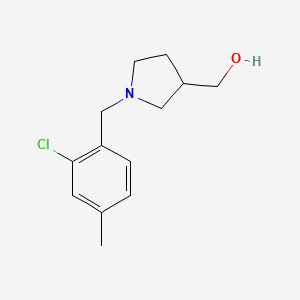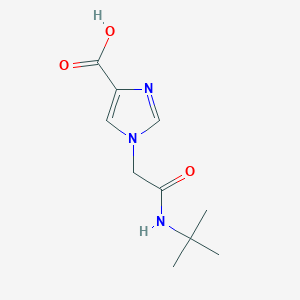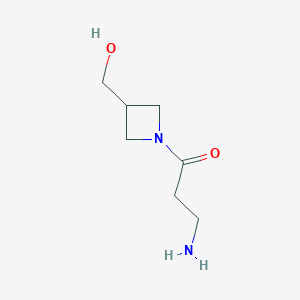
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
概要
説明
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .科学的研究の応用
Transformation of Azetidinones
Mollet et al. (2011) discussed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols through intermediate aziridines and azetidines, indicating the potential of these compounds in synthetic organic chemistry (Mollet, D’hooghe, & de Kimpe, 2011).
Building Blocks for Fluorinated Compounds
Thi et al. (2018) utilized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as precursors for the synthesis of various trifluoromethyl-containing compounds, showcasing their utility in the development of molecules with potential biological activity (Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).
Novel Synthesis of Aziridines and Aminopropanols
D’hooghe et al. (2008) evaluated the reactivity of N-(omega-haloalkyl)-beta-lactams, transforming them into novel aziridines and aminopropanols, demonstrating the versatility of azetidin-2-ones in synthetic routes (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Azetidines and Azetines Synthesis
Singh et al. (2008) provided a comprehensive overview of the synthesis and applications of azetidines and azetines, highlighting their stability and reactivity for the creation of various cyclic products (Singh, D’hooghe, & Kimpe, 2008).
Safety and Hazards
作用機序
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
生化学分析
Biochemical Properties
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
特性
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



